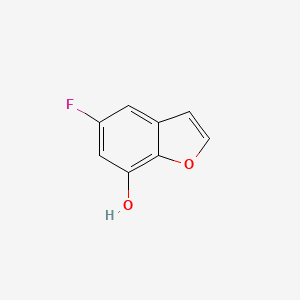

5-Fluoro-7-hydroxybenzofuran

Overview

Description

5-Fluoro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5FO2 . It is a fluorinated derivative of hydroxybenzofuran .

Synthesis Analysis

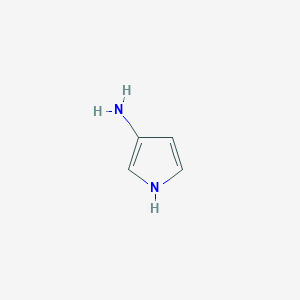

The synthesis of hydroxybenzofuran derivatives has been reported in several studies . One approach involves the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline . Another method involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran backbone with a fluorine atom at the 5-position and a hydroxy group at the 7-position .Chemical Reactions Analysis

The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.12 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Anti-Cancer Potential

5-Fluoro-7-hydroxybenzofuran derivatives have shown promise in cancer research. One such application is in the development of anti-estrogen breast cancer agents, where these compounds have been used as a scaffold to synthesize novel drugs targeting estrogen receptor alpha (ERα) in breast cancer cells. For example, a study demonstrated that 3-acyl-5-hydroxybenzofuran derivatives exhibited antiproliferative effects against human breast cancer MCF-7 cells (Li et al., 2013). Another research explored the antitumor efficiency of fluoro-substituted benzothiazole derivatives in both in vitro and in vivo settings, highlighting their potential in cancer treatment (Stojković et al., 2006).

Synthesis and Characterization

The synthesis of 5-Hydroxybenzofurans, including those with fluoro-substitutions, is a key area of research. A notable method involves the PIDA-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones, achieving high yields (Lin et al., 2022). This synthesis approach is significant for producing compounds with multi-biological activities.

Bioactivation and Deactivation Studies

Studies have been conducted on the bioactivation of fluorinated benzothiazole derivatives, such as 5-fluoro-2-arylbenzothiazoles. These studies aim to understand the metabolic pathways involved in their antitumor activities. Cytochrome P450 enzymes have been identified as key players in both activating and deactivating these compounds, providing insights into their pharmacological potential (Wang & Guengerich, 2012).

Development of Novel Therapeutics

The chemical properties of this compound derivatives make them suitable for developing novel therapeutics. For instance, these compounds have been utilized in the synthesis of new steroids with potential pharmacological applications (Maurin et al., 2002). Additionally, their modification and combination with other pharmacologically active molecules have been explored to enhance drug efficacy and reduce toxicity.

Alzheimer’s Disease Research

Recent studies have shown that 3-aminobenzofuran derivatives, closely related to 5-Fluoro-7-hydroxybenzofurans, can be potential agents in treating Alzheimer’s disease. These compounds have demonstrated potent inhibitory activity against key enzymes involved in the disease, highlighting their multifunctional therapeutic potential (Hasanvand et al., 2022).

Mechanism of Action

Target of Action

5-Fluoro-7-hydroxybenzofuran is a derivative of benzofuran, a compound that has been found to have a wide range of biological and pharmacological applications . Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have been found to be effective against different clinically approved targets , making them a promising scaffold for designing antimicrobial agents .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For example, some benzofuran derivatives have been used as selective ligands of different receptors and enzymes .

Biochemical Pathways

Benzofuran compounds, including this compound, can affect various biochemical pathways. They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Pharmacokinetics

One of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to have a wide array of biological activities, indicating that they can cause various changes at the molecular and cellular levels .

Future Directions

Properties

IUPAC Name |

5-fluoro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXSCOCIVMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467170 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246029-02-7 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

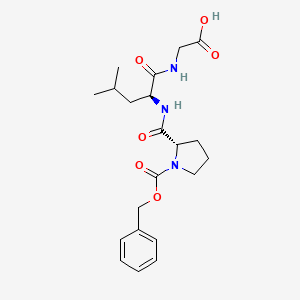

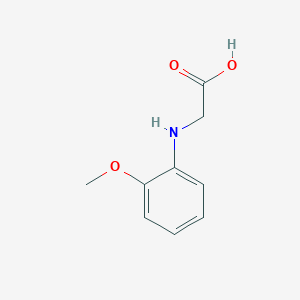

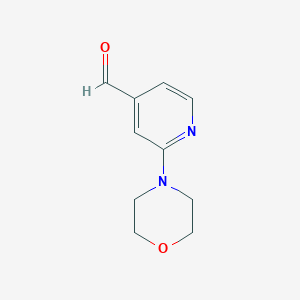

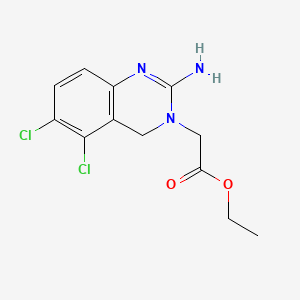

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.